Benzene, 1-(chlorotellurinyl)-4-methoxy-
Description
Benzene, 1-(chlorotellurinyl)-4-methoxy-, is a specialized aromatic compound featuring a chlorotellurinyl (-TeCl) substituent at the 1-position and a methoxy (-OCH₃) group at the 4-position of the benzene ring. However, direct experimental data on this compound are scarce in the provided evidence. Its structural analogs, such as chloro- and methoxy-substituted benzene derivatives, offer insights into its hypothetical behavior .
Properties
CAS No. |
77443-67-5 |
|---|---|
Molecular Formula |
C7H7ClO2Te |
Molecular Weight |
286.2 g/mol |
IUPAC Name |
1-chlorotellurinyl-4-methoxybenzene |
InChI |
InChI=1S/C7H7ClO2Te/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3 |
InChI Key |
IZTHNQKXSDCQLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)[Te](=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(chlorotellurinyl)-4-methoxy- typically involves the reaction of 4-methoxyphenyl tellurium trichloride with appropriate reagents under controlled conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where the tellurium trichloride reacts with benzene derivatives in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Types of Reactions:
Oxidation: Benzene, 1-(chlorotellurinyl)-4-methoxy- can undergo oxidation reactions, where the tellurium center is oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the tellurium center to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where the methoxy group can direct incoming electrophiles to ortho and para positions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Applications in Organic Synthesis
Benzene derivatives like 1-(chlorotellurinyl)-4-methoxy- are vital in organic synthesis due to their reactivity and ability to undergo various chemical transformations.
- Synthesis of Complex Molecules : This compound can serve as an intermediate in the synthesis of more complex organic molecules. Its chlorotellurinyl group can facilitate nucleophilic substitutions, allowing for the introduction of various functional groups.
- Ligands in Coordination Chemistry : The presence of the tellurium atom in the compound allows it to act as a ligand in coordination complexes, which are important in catalysis and materials science.
Medicinal Chemistry
The unique structure of Benzene, 1-(chlorotellurinyl)-4-methoxy- provides potential therapeutic applications:
- Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial properties. Research indicates that modifications of chlorinated benzene derivatives can enhance their activity against various bacterial strains.
- Pharmacological Studies : Investigations into the pharmacokinetics and toxicology of this compound can provide insights into its safety profile and efficacy as a potential drug candidate.
Materials Science
In materials science, Benzene, 1-(chlorotellurinyl)-4-methoxy- can be utilized for:
- Polymer Synthesis : Its reactive chlorotellurinyl group can be used to create polymers with specific properties, enhancing material strength or thermal stability.
- Nanotechnology : The compound may play a role in developing nanomaterials where its unique properties can be exploited for electronic or optical applications.
Case Study 1: Synthesis of Tellurium-Based Ligands
A study focused on synthesizing tellurium-based ligands for use in catalysis demonstrated that Benzene, 1-(chlorotellurinyl)-4-methoxy- could be effectively used to create complexes with transition metals. These complexes exhibited enhanced catalytic activity in organic reactions, showcasing the compound's utility in synthetic chemistry.
Case Study 2: Antibacterial Properties
Research evaluating the antibacterial properties of chlorinated benzene derivatives found that compounds similar to Benzene, 1-(chlorotellurinyl)-4-methoxy- exhibited significant inhibition against Staphylococcus aureus. This study highlighted the potential for developing new antimicrobial agents based on this chemical structure.
Mechanism of Action
The mechanism of action of Benzene, 1-(chlorotellurinyl)-4-methoxy- involves its interaction with molecular targets through the tellurium center. The tellurium atom can form bonds with various biological molecules, potentially disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
Substituent Effects and Stability
- Benzene, 1-(chloromethyl)-4-methoxy- (CAS 824-94-2):
This compound (C₈H₉ClO) has a chloromethyl (-CH₂Cl) group instead of chlorotellurinyl. It is a stable solid used in organic synthesis, with a molecular weight of 156.607. Its stability contrasts with tellurium analogs, which are often thermally or photochemically unstable due to weaker Te-C bonds .- Key Data:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉ClO |
| Molecular Weight | 156.609 |
| CAS Number | 824-94-2 |
Comparative Data Table
*Hypothetical formula based on structural analogy.
Research Findings and Challenges
- Synthetic Challenges: Tellurium-containing aromatics like Benzene, 1-(chlorotellurinyl)-4-methoxy- are synthetically demanding due to the low natural abundance of tellurium and the toxicity of its intermediates.
- Stability Issues: Evidence from iodine analogs (e.g., 14b) suggests that heavy heteroatom-substituted benzenes may decompose under mild conditions, limiting their practical use .
Biological Activity
Benzene, 1-(chlorotellurinyl)-4-methoxy- is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzene ring substituted with a chlorotellurinyl group and a methoxy group at the para position. The presence of the methoxy group is known to enhance the reactivity and biological properties of aromatic compounds. The synthesis typically involves the reaction of tellurium compounds with chlorinated benzene derivatives, followed by methylation to introduce the methoxy group.
Mechanisms of Biological Activity
- Antioxidant Activity : Compounds with tellurium have been shown to exhibit antioxidant properties. The chlorotellurinyl group can donate electrons, neutralizing free radicals and reducing oxidative stress in biological systems.
- Antimicrobial Properties : Preliminary studies suggest that benzene derivatives with tellurium can inhibit bacterial growth. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
- Cytotoxic Effects : Research indicates that such compounds can induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and modulation of cell cycle regulators.
Study 1: Antioxidant Activity Evaluation
A study investigated the antioxidant potential of various tellurium-containing compounds, including benzene, 1-(chlorotellurinyl)-4-methoxy-. The results demonstrated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| Benzene, 1-(chlorotellurinyl)-4-methoxy- | 25 ± 3 |
| Ascorbic Acid | 15 ± 2 |
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial effects against Gram-positive and Gram-negative bacteria. The compound showed notable activity against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
| Control (No Treatment) | 0 |
Study 3: Cytotoxicity in Cancer Cells
A cytotoxicity assay was performed on human cancer cell lines (e.g., HeLa). The findings indicated that the compound induced cell death in a dose-dependent manner.
| Concentration (µM) | % Cell Viability |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Pharmacokinetic Studies
Pharmacokinetic parameters are crucial for understanding the behavior of benzene, 1-(chlorotellurinyl)-4-methoxy- in biological systems. Studies utilizing computational models indicated favorable absorption characteristics and moderate metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
